molecular formula C13H11N3O3S B14518485 Thiourea, [4-(4-nitrophenoxy)phenyl]- CAS No. 62970-93-8

Thiourea, [4-(4-nitrophenoxy)phenyl]-

Cat. No.: B14518485
CAS No.: 62970-93-8
M. Wt: 289.31 g/mol
InChI Key: XKTBUZVFURLREL-UHFFFAOYSA-N
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Description

Thiourea, [4-(4-nitrophenoxy)phenyl]- is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a thiourea group attached to a 4-(4-nitrophenoxy)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenoxy)phenyl thiourea typically involves the reaction of 4-(4-nitrophenoxy)aniline with ammonium thiocyanate in water at elevated temperatures. The reaction is carried out by heating the mixture at 100°C, resulting in the formation of the desired thiourea compound . This method is considered environmentally benign due to the use of water as a solvent.

Industrial Production Methods

While specific industrial production methods for 4-(4-nitrophenoxy)phenyl thiourea are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenoxy)phenyl thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-nitrophenoxy)phenyl thiourea involves its interaction with biological targets, leading to the disruption of essential biological processes in parasites. The compound undergoes cytochrome P-450 dependent reduction to form reactive species that interact with DNA, thereby perturbing its normal functions and leading to the death of the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-nitrophenoxy)phenyl thiourea is unique due to its specific combination of a nitrophenoxy group and a thiourea moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

62970-93-8

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

[4-(4-nitrophenoxy)phenyl]thiourea

InChI

InChI=1S/C13H11N3O3S/c14-13(20)15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16(17)18/h1-8H,(H3,14,15,20)

InChI Key

XKTBUZVFURLREL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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